![molecular formula C77H98O7 B14429311 5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-tert-Butylcalix7arene is a member of the calixarene family, which are cyclic oligomers derived from the condensation of para-substituted phenols and formaldehyde. These compounds are known for their unique bowl-shaped structures and ability to form host-guest complexes. p-tert-Butylcalix7arene, in particular, has seven phenolic units and is characterized by the presence of tert-butyl groups at the para positions of the phenolic rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-tert-Butylcalix7arene typically involves the base-catalyzed condensation of p-tert-butylphenol with formaldehyde. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, under controlled temperature conditions. The process involves the formation of intermediate oligomers, which then undergo cyclization to form the final calixarene structure .
Industrial Production Methods: While the laboratory synthesis of p-tert-Butylcalix7arene is well-documented, industrial production methods are less common due to the complexity and specificity of the reaction conditions required. advancements in green chemistry, such as the use of microwave irradiation, have been explored to enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions: p-tert-Butylcalix7arene can undergo various chemical reactions, including:
- Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under specific conditions.
- Reduction: Reduction reactions can convert quinones back to phenolic groups.
- Substitution: The tert-butyl groups can be substituted with other functional groups to modify the properties of the calixarene .
- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Reducing agents such as sodium borohydride are often used.
- Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic groups results in quinones, while substitution reactions can yield a variety of functionalized calixarenes .
科学的研究の応用
Chemistry: p-tert-Butylcalix7arene is widely used as a host molecule in supramolecular chemistry. Its ability to form stable complexes with various guest molecules makes it valuable for studying molecular recognition and self-assembly processes .
Biology: In biological research, p-tert-Butylcalix7arene has been explored for its potential as a drug delivery vehicle. Its unique structure allows it to encapsulate and transport therapeutic agents to specific targets within the body .
Medicine: The compound’s ability to form complexes with metal ions has led to its investigation as a potential agent for medical imaging and diagnostic applications .
Industry: In industrial applications, p-tert-Butylcalix7arene is used in the development of sensors and separation technologies. Its selective binding properties make it useful for detecting and removing specific ions or molecules from complex mixtures .
作用機序
The mechanism of action of p-tert-Butylcalix7arene is primarily based on its ability to form host-guest complexes. The compound’s bowl-shaped structure creates a cavity that can encapsulate guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the properties and reactivity of the guest molecules, making p-tert-Butylcalix7arene a versatile tool in various applications .
類似化合物との比較
Similar Compounds::
Comparison: p-tert-Butylcalix7arene is unique among its counterparts due to its seven phenolic units, which provide a larger cavity for guest encapsulation compared to p-tert-Butylcalix4arene and p-tert-Butylcalix6arene. This larger cavity allows for the encapsulation of larger or multiple guest molecules, enhancing its utility in applications requiring higher binding capacities .
特性
分子式 |
C77H98O7 |
|---|---|
分子量 |
1135.6 g/mol |
IUPAC名 |
5,11,17,23,29,35,41-heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol |
InChI |
InChI=1S/C77H98O7/c1-71(2,3)57-29-43-22-45-31-58(72(4,5)6)33-47(65(45)79)24-49-35-60(74(10,11)12)37-51(67(49)81)26-53-39-62(76(16,17)18)41-55(69(53)83)28-56-42-63(77(19,20)21)40-54(70(56)84)27-52-38-61(75(13,14)15)36-50(68(52)82)25-48-34-59(73(7,8)9)32-46(66(48)80)23-44(30-57)64(43)78/h29-42,78-84H,22-28H2,1-21H3 |
InChIキー |
LYBDZEQTWCZQMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC8=C(C(=CC(=C8)C(C)(C)C)C2)O)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


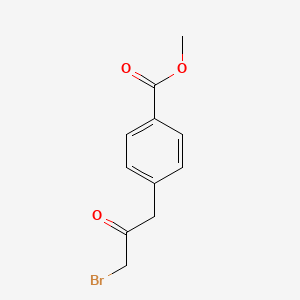
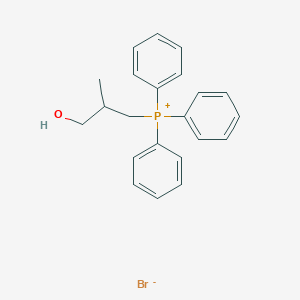
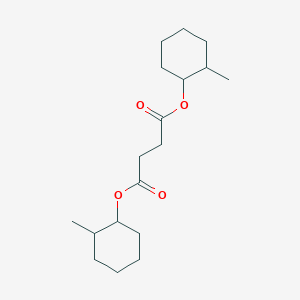
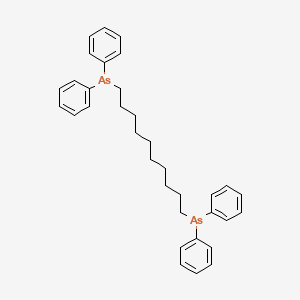

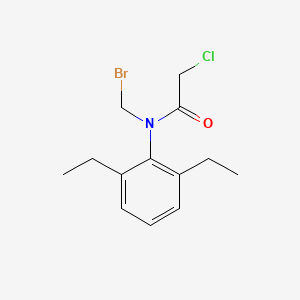
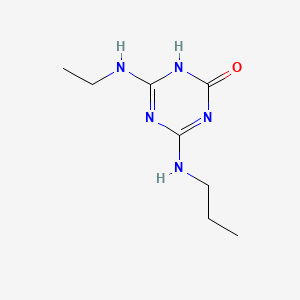
![Methylenebis[(dichloromethyl)stannane]](/img/structure/B14429275.png)
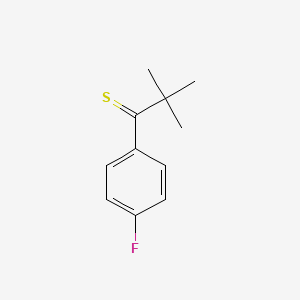
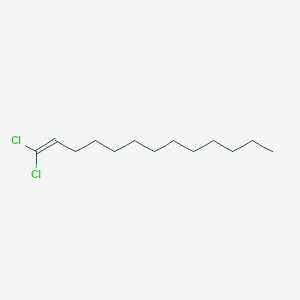
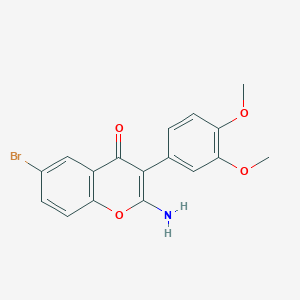
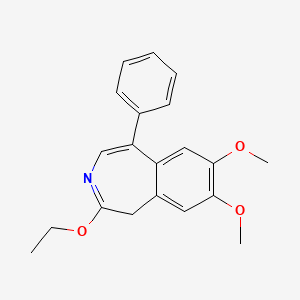

![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)
